6-(4-Methoxyphenyl)-6-oxohexanoic acid
Overview
Description
6-(4-Methoxyphenyl)-6-oxohexanoic acid is an organic compound that features a methoxyphenyl group attached to a hexanoic acid backbone
Scientific Research Applications
6-(4-Methoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and flame resistance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 4-methoxybenzaldehyde with a suitable hexanoic acid derivative. One common method involves the use of a Grignard reagent, where 4-methoxybenzaldehyde is reacted with a Grignard reagent derived from hexanoic acid. The reaction is carried out under anhydrous conditions and typically requires a catalyst such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to ensure the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-(4-Hydroxyphenyl)-6-oxohexanoic acid.
Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions include 6-(4-Hydroxyphenyl)-6-oxohexanoic acid, 6-(4-Methoxyphenyl)-6-hydroxyhexanoic acid, and various substituted derivatives depending on the nucleophile used .
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The hexanoic acid backbone allows for better solubility and bioavailability, enhancing the compound’s effectiveness. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antioxidant pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(4-Methoxyphenyl)-2-butanone
Uniqueness
6-(4-Methoxyphenyl)-6-oxohexanoic acid is unique due to its specific structural features, which confer distinct chemical and biological propertiesCompared to similar compounds, it offers better solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-6-oxohexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-17-11-8-6-10(7-9-11)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKKAJODCWFVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496067 | |
Record name | 6-(4-Methoxyphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5537-76-8 | |
Record name | 6-(4-Methoxyphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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